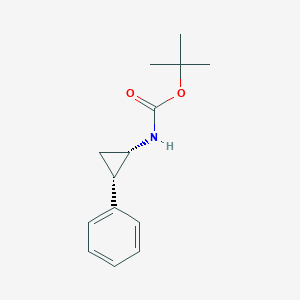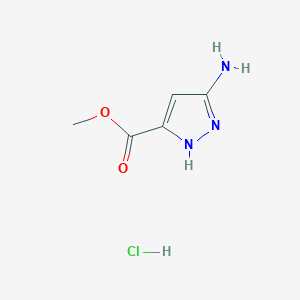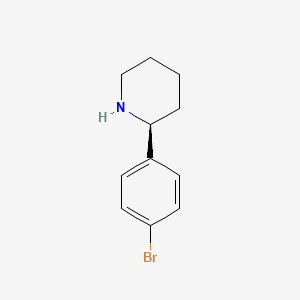![molecular formula C11H10N2O B3092490 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one CAS No. 122852-78-2](/img/structure/B3092490.png)
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one
Descripción general
Descripción
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one is a heterocyclic compound that belongs to the class of indole derivatives. This compound has garnered significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is known for its structural similarity to various bioactive molecules, making it a valuable scaffold for drug design and development .
Mecanismo De Acción
Target of Action
The primary targets of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines . The compound has shown high anti-tumor activity .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation in a dose-dependent manner . It also markedly inhibits the cytolytic activity of these cells . The introduction of sulfonyl, alkyl, or aralkyl groups to the compound increases its antiproliferative activity .
Biochemical Pathways
It’s known that the compound acts directly on dna or interferes with the synthesis of dnas to inhibit the proliferation and metastasis of tumor cells .
Pharmacokinetics
The compound’s antiproliferative activity suggests that it is effectively absorbed and distributed in the body to reach its target cells .
Result of Action
The result of the compound’s action is the inhibition of proliferation and cytolytic activity of cancer cells . This leads to a decrease in tumor growth and potentially to the death of cancer cells .
Análisis Bioquímico
Biochemical Properties
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one has been found to interact with various enzymes and proteins in biochemical reactions . It has been synthesized by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
Cellular Effects
The compound has demonstrated significant antiproliferative activity against various cell lines, including Hela, A549, HepG2, and MCF-7 . This compound inhibits the proliferation of these cells in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s antiproliferative activity is dose-dependent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indole derivative with a suitable aldehyde or ketone, followed by cyclization using a Lewis acid catalyst. The reaction conditions often include refluxing in an organic solvent such as toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or sulfonyl groups .
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one has several scientific research applications:
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Known for its use in alkaloid synthesis and studies on neurodegenerative diseases.
6-Methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one: A member of beta-carbolines with distinct biological activities.
Uniqueness: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one is unique due to its specific structural features and the ability to undergo diverse chemical reactions. Its versatility in medicinal chemistry and potential for various biological activities make it a valuable compound for research and development .
Propiedades
IUPAC Name |
2,3,4,5-tetrahydropyrido[4,3-b]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-10-7-3-1-2-4-8(7)13-9(10)5-6-12-11/h1-4,13H,5-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBMTFQWORFEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

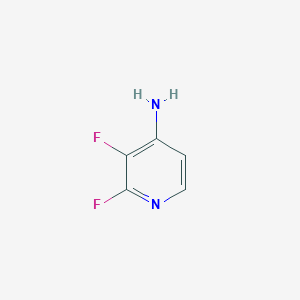

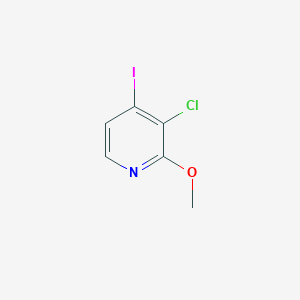
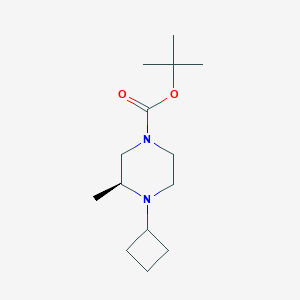
![tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate](/img/structure/B3092434.png)
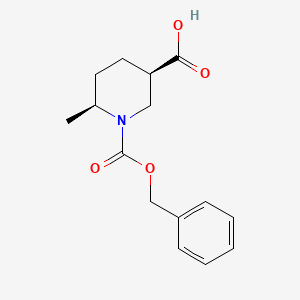
![Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate](/img/structure/B3092440.png)

